molecular formula C7H2BrCl2NO4 B6208594 4-bromo-3,5-dichloro-2-nitrobenzoic acid CAS No. 860561-58-6

4-bromo-3,5-dichloro-2-nitrobenzoic acid

Cat. No.: B6208594
CAS No.: 860561-58-6
M. Wt: 314.9
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Description

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a multifunctional benzoic acid derivative intended for research and development applications. Its structure, featuring halogen and nitro substituents on the aromatic ring, makes it a valuable synthon in organic and coordination chemistry. Similar bromo- and chloro-nitrobenzoic acids are employed as co-ligands in the synthesis of metal complexes with potential biological activity . Primary Research Applications: - Pharmaceutical Intermediates: This compound serves as a key building block for the synthesis of more complex molecules. The reactivity of the carboxylic acid, bromide, chloride, and nitro groups allows for sequential functionalization, making it a versatile precursor in medicinal chemistry research. - Material Science: As part of ongoing research into functional materials, this and similar compounds can be used to create metal-organic frameworks or coordination polymers, whose properties are influenced by the specific halogen and nitro group interactions . - Chemical Synthesis: It is used in various organic transformations, including cross-coupling reactions and nucleophilic substitutions, to develop novel chemical entities. Value for Researchers: The distinct electronic and steric properties conferred by the bromo, chloro, and nitro substituents make this compound particularly valuable for studying structure-activity relationships and for constructing molecular systems with specific characteristics. Handling and Safety: Based on the GHS classifications of similar nitrobenzoic acid compounds , this material is expected to be for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

860561-58-6

Molecular Formula

C7H2BrCl2NO4

Molecular Weight

314.9

Purity

95

Origin of Product

United States

Preparation Methods

Directed Nitration of Halogenated Benzene Derivatives

The sequential introduction of substituents begins with a halogenated benzene precursor, leveraging the directing effects of electron-withdrawing groups. For instance, 3,5-dichlorobenzoic acid serves as a viable starting material due to its inherent meta-directing carboxylic acid group. Nitration of this substrate under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C preferentially introduces the nitro group at position 2, adjacent to the carboxylic acid. Subsequent bromination at position 4 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70–80°C).

Key Reaction Parameters:

StepReagents/ConditionsTemperatureTime (h)Yield (%)
NitrationHNO₃ (1.2 eq), H₂SO₄0–5°C478
BrominationNBS (1.1 eq), AIBN70°C1265

This method capitalizes on the strong meta-directing influence of the carboxylic acid group, ensuring precise nitro placement. However, bromination efficiency is hampered by steric hindrance from adjacent chloro groups, necessitating excess NBS and prolonged reaction times.

Metal-Mediated Carboxylation Strategy

Sodium-Induced Rearrangement and CO₂ Incorporation

Inspired by the synthesis of 4-bromo-2-nitrophenyl acetic acid, this method employs a metal-mediated rearrangement to install the carboxylic acid group post-halogenation. Starting with 3,5-dichloro-4-bromo-2-nitrotoluene, reaction with metallic sodium in cyclohexane at 30°C generates a benzyl sodium intermediate. Heating to 95°C induces a-sigmatropic rearrangement, forming 3,5-dichloro-4-bromo-2-nitrobenzyl sodium. Subsequent carboxylation with CO₂ gas (0.8 L/min, 45°C, 3 h) yields the sodium salt of the target acid, which is protonated with dilute HCl to afford the final product.

Optimized Conditions:

ParameterValue
Sodium stoichiometry2.3 g per 25.1 g substrate
CO₂ flow rate0.8 L/min
Acidification1 M HCl, 25°C
Overall yield89%

This route avoids the use of toxic cyanide intermediates and achieves high atom economy. The exothermic sodium reaction requires careful temperature control to prevent decomposition.

Multi-Step Halogenation-Nitration Protocol

Copper-Catalyzed Chloro-Bromo Exchange

Adapting the synthesis of 3,4-dichloro-2-nitrobenzoic acid, this method employs a copper-catalyzed halogen exchange to install chloro and bromo groups sequentially. Starting with 2-nitrobenzoic acid, treatment with N-chlorosuccinimide (NCS) in DMF at −5°C introduces chlorine at positions 3 and 5. Subsequent bromination at position 4 utilizes CuBr₂ and tert-butyl nitrite in acetonitrile, with heating to 85°C to drive the reaction to completion.

Critical Observations:

  • Chlorination at −5°C minimizes polysubstitution byproducts.

  • Bromination efficiency drops below 60% if the nitro group is introduced first, highlighting the importance of step order.

Comparative Halogenation Yields:

HalogenCatalystTemp (°C)Yield (%)
ClNCS/DMF−592
BrCuBr₂/tert-BuONO8568

Hydrolytic Pathway from Cyanated Intermediates

Cyano Group Hydrolysis Under Acidic Conditions

A less conventional route involves the hydrolysis of a pre-halogenated nitrile derivative. 3,5-Dichloro-4-bromo-2-nitrobenzonitrile, synthesized via Ullmann coupling between 2-nitro-3,5-dichlorobromobenzene and CuCN, undergoes hydrolysis in 70% H₂SO₄ at 130°C for 24 h. The harsh acidic conditions cleave the nitrile to a carboxylic acid while preserving halogen substituents.

Hydrolysis Optimization Data:

Acid Concentration (%)Temperature (°C)Time (h)Conversion (%)
701302495
501302472

This method suffers from corrosion challenges but offers a one-pot conversion advantageous for industrial scale-up.

Comparative Analysis of Methodologies

Yield and Scalability Trade-offs

The metal-mediated carboxylation route achieves the highest yield (89%) but requires specialized equipment for CO₂ handling. In contrast, the sequential halogenation approach offers better scalability, albeit with lower bromination efficiency. Industrial applications favor the hydrolytic pathway due to reduced intermediate purification steps, despite its lower overall atom economy.

Economic and Environmental Considerations:

MethodCost IndexE-Factor
Sequential Halogenation1.28.5
Metal-Mediated1.84.2
Hydrolytic1.56.7

E-Factor = (mass waste)/(mass product)

Chemical Reactions Analysis

4-bromo-3,5-dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, zinc for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-3,5-dichloro-2-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a starting material for the synthesis of other complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dichloro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The bromine and chlorine atoms can be substituted with other groups, allowing the compound to interact with various biological molecules .

Comparison with Similar Compounds

Substituent Effects on Acidity

The compound’s acidity is influenced by electron-withdrawing groups (EWGs):

  • 4-Nitrobenzoic acid (CAS 62-23-7): The nitro group at position 4 increases acidity (pKa ~1.68) compared to unsubstituted benzoic acid (pKa ~4.2) due to resonance and inductive effects .
  • 3,5-Dichloro-4-hydroxybenzoic acid : The hydroxyl group (electron-donating) reduces acidity relative to EWGs. Dichloro substituents enhance acidity but less than nitro groups .
  • 4-Bromo-3,5-difluorobenzoic acid (CAS 1562995-70-3): Fluorine’s high electronegativity contributes to acidity, but chlorine’s stronger inductive effect in the target compound likely results in higher acidity .

Table 1: Acidity Comparison of Selected Benzoic Acid Derivatives

Compound Substituents pKa (Estimated)
Benzoic acid None 4.20
4-Nitrobenzoic acid 4-NO₂ 1.68
3,5-Dichloro-4-hydroxybenzoic acid 3,5-Cl, 4-OH ~2.5–3.0
4-Bromo-3,5-difluorobenzoic acid 4-Br, 3,5-F ~1.5–2.0
Target compound 2-NO₂, 3,5-Cl, 4-Br <1.5

Physical Properties

  • Melting Points : Highly substituted benzoic acids (e.g., 4-nitrobenzoic acid, m.p. 242°C) exhibit higher melting points due to hydrogen bonding and molecular packing . The target compound’s melting point is expected to exceed 250°C.
  • Solubility : Low solubility in polar solvents due to EWGs; solubility in DMSO or DMF is probable .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-3,5-dichloro-2-nitrobenzoic acid with high yield and purity?

  • Methodological Answer : The synthesis of halogenated nitrobenzoic acids often involves sequential electrophilic substitutions. A validated approach for analogous compounds (e.g., bromo-difluoroaniline derivatives) employs Meldrum's acid as a coupling agent under reflux conditions, followed by reverse-phase column chromatography for purification . For the target compound, nitration and halogenation steps should be optimized to avoid over-substitution. Reaction monitoring via LCMS (e.g., m/z analysis) ensures intermediate stability, while purity >98% can be achieved using gradient elution with formic acid/acetonitrile systems .

Q. How can researchers optimize purification protocols for 4-bromo-3,5-dichloro-2-nitrobenzoic acid?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is effective for removing unreacted starting materials. For persistent impurities, flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, as demonstrated in brominated benzoic acid derivatives .

Advanced Research Questions

Q. How do the substituents on 4-bromo-3,5-dichloro-2-nitrobenzoic acid influence its crystal packing and intermolecular interactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect and halogen substituents dictate hydrogen-bonding patterns. Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-III for visualization reveals intermolecular O–H···O (carboxylic acid) and C–Cl···π interactions . Graph-set analysis (as per Etter’s rules) can classify hydrogen-bond motifs, with the nitro group potentially forming bifurcated bonds with adjacent carboxylic moieties .

Q. What spectroscopic and computational tools best characterize the electronic effects of substituents on this compound?

  • Methodological Answer :

  • NMR : 13C^{13}\text{C} NMR chemical shifts (δ ~165 ppm for COOH) and 1H^{1}\text{H} NMR coupling constants reveal resonance effects from nitro and halogens.
  • DFT Calculations : Gaussian simulations at the B3LYP/6-311+G(d,p) level predict partial charges, showing nitro > Br > Cl in electron withdrawal .
  • IR Spectroscopy : Stretching frequencies (e.g., NO2_2 asymmetric stretch at ~1530 cm1^{-1}) correlate with substituent electronic contributions .

Q. How can researchers resolve contradictions in reactivity data during derivatization of this compound?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected para-substitution despite nitro’s meta-directing effect) may arise from steric hindrance or solvent effects. Competitive experiments with isotopic labeling (e.g., 18O^{18}\text{O} in nitro groups) and kinetic studies (via in situ IR monitoring) clarify mechanistic pathways. Cross-validation using LCMS and high-resolution mass spectrometry (HRMS) ensures product identity .

Key Considerations

  • Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. THF) should be resolved via Hansen solubility parameter calculations.
  • Safety Protocols : Despite hazards (e.g., lachrymatory nitro groups), engineering controls (fume hoods) and PPE (nitrile gloves) mitigate risks .

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